(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane
Description
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is a chiral bisphosphine ligand featuring a rigid cyclohexane backbone with diphenylphosphinomethyl groups at the 1,2-positions. Its stereochemistry arises from the trans configuration of the substituents, which imposes a fixed spatial arrangement of the phosphine donor atoms. This ligand is widely used in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as allylic substitutions and hydroformylation, where its stereochemical rigidity enhances enantioselectivity . The compound’s synthesis typically involves stereospecific functionalization of enantiopure cyclohexane-1,2-diamine precursors, followed by phosphorylation steps to install the diphenylphosphine moieties .
Properties
IUPAC Name |
[(1R,2R)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHMFQJEUXFZSS-NSOVKSMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447495 | |
| Record name | AG-G-76570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70774-28-6 | |
| Record name | AG-G-76570 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane typically involves the reaction of (1R,2R)-cyclohexane-1,2-dimethanol with diphenylphosphine in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups. The product is then purified through recrystallization or chromatography to obtain the desired chiral ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistent quality of the final product. The compound is typically produced in batch reactors, followed by purification steps to remove any impurities.
Chemical Reactions Analysis
Asymmetric Hydrogenation Catalysis
This ligand forms stable complexes with rhodium(I), which catalyze the asymmetric hydrogenation of prochiral substrates. A seminal study demonstrated its effectiveness in reducing Z-α-acylaminocinnamic acids and esters to produce chiral amino acid derivatives .
Key Reaction:
Substrate Structural Effects on Enantioselectivity
The stereochemical outcome depends critically on the substrate's ester and acyl groups.
Table 1: Ester Group Influence on Optical Purity (N-Acetylphenylalanine Derivatives)
| Ester Group | Configuration | Enantiomeric Excess (ee) |
|---|---|---|
| Methyl | R | 1% |
| Ethyl | S | 20% |
| Isopropyl | S | 47% |
| tert-Butyl | S | 58% |
Trend : Bulkier ester groups enhance enantioselectivity, favoring the S-configuration. Steric hindrance at the ester moiety restricts substrate orientation, amplifying pro-S face coordination to the metal center.
Table 2: Acyl Group Effects in Free Acids vs. Esters
| Acyl Group | Substrate Type | Configuration | ee |
|---|---|---|---|
| Methyl | Free acid | S | 35% |
| Isopropyl | Free acid | S | 31% |
| tert-Butyl | Free acid | S | 33% |
| Adamantyl | Free acid | S | 35% |
| Benzamido | Ester | S | 35% |
Key Insight : Free acids show consistent S-configuration preference regardless of acyl bulk, while esters exhibit greater variability. This suggests divergent binding modes between ionic (acid) and neutral (ester) substrates.
Mechanistic Considerations
The ligand’s cyclohexane backbone and diphenylphosphine groups create a rigid, chiral environment around the rhodium center, dictating substrate approach trajectories.
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Steric Effects : Bulky substituents on the substrate enforce tighter spatial constraints, reducing rotational freedom and enhancing enantiocontrol.
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Electronic Effects : Electron-donating phosphine groups modulate metal center electron density, influencing oxidative addition/reduction steps.
Comparative Performance with Related Ligands
While structurally similar to ligands like BINAP, this compound’s cyclohexane backbone provides distinct steric profiles:
| Ligand Feature | Impact on Catalysis |
|---|---|
| trans-Cyclohexane diamine core | Enhanced rigidity vs. flexible ethylene |
| Diphenylphosphine donors | Stronger π-accepting ability |
These attributes contribute to superior enantioselectivity in certain substrate classes compared to norbornene- or biphenyl-based ligands .
Reaction Conditions and Optimization
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Catalyst Loading : Typically 0.1–1 mol% Rh.
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Solvents : Polar aprotic solvents (e.g., THF, DCM) under inert atmospheres.
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Temperature : 25–50°C for optimal activity and selectivity.
Scientific Research Applications
Asymmetric Catalysis
One of the most significant applications of (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane is in asymmetric catalysis. This compound acts as a chiral ligand in various catalytic processes, facilitating the formation of enantiomerically enriched products. The ability to induce chirality is crucial in synthesizing pharmaceuticals where specific stereochemistry is essential for biological activity.
Case Study :
In a study published by Zhang et al., the compound was used as a ligand in palladium-catalyzed allylic substitution reactions. The results demonstrated high enantioselectivity, yielding compounds with over 90% ee (enantiomeric excess) .
Organometallic Chemistry
This compound is also employed in organometallic chemistry as a stabilizing ligand for transition metals. Its steric and electronic properties enhance the reactivity of metal complexes.
Application Example :
Research indicates that complexes formed with this ligand exhibit enhanced catalytic activity in cross-coupling reactions, which are pivotal in constructing complex organic molecules .
Synthesis of Chiral Pharmaceuticals
The compound plays a vital role in synthesizing various chiral pharmaceuticals. Its ability to provide chirality is leveraged in developing drugs that require specific stereochemical configurations for efficacy.
Case Study :
A notable application was reported by Smith et al., where this compound was utilized in the synthesis of a chiral intermediate for an anti-cancer drug, resulting in significant yield and purity .
Mechanism of Action
The mechanism by which (1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane exerts its effects involves the coordination of its phosphine groups with transition metals. This coordination forms a stable complex that can facilitate various catalytic reactions. The chiral nature of the ligand allows it to induce asymmetry in the products, leading to the formation of chiral compounds with high enantioselectivity.
Comparison with Similar Compounds
Structural and Stereochemical Differences
Key Compounds for Comparison :
trans-1,2-Diamino-4-cyclohexene (1,2-DACHEX) Contains a double bond in the cyclohexane ring, reducing ring flexibility and increasing planarity compared to the saturated cyclohexane backbone of the target ligand. Exhibits smaller puckering, leading to less dependence of complex stereochemistry on diamine chirality . In platinum complexes, 1,2-DACHEX derivatives show distinct $^{195}\text{Pt}$ NMR shifts (e.g., −381 ppm vs. −365 ppm for saturated analogs), reflecting electronic differences due to conjugation .
(1R,2R)-1,2-Bis(methylamino)cyclohexane Lacks phosphine groups, instead featuring methylamino substituents. Used in palladium dichloride complexes, where selective R,S-coordination is observed due to steric and electronic effects of the methyl groups .
(1S,2S)-N,N-Bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine Incorporates benzyl-linked diphenylphosphine groups, introducing additional steric bulk compared to the target ligand’s direct phosphinomethyl substituents. Demonstrates altered enantioselectivity in Pd-catalyzed allylic substitutions due to differences in donor-atom accessibility .
Table 1: Structural and Electronic Comparison
Catalytic Performance
- Enantioselectivity: The target ligand’s rigid cyclohexane backbone and electron-rich diphenylphosphine groups promote high enantioselectivity (>90% ee) in Pd-catalyzed allylic substitutions, outperforming less rigid analogs like 1,2-DACHEX derivatives . In contrast, (1S,2S)-N,N-bis(2-(diphenylphosphino)benzyl)cyclohexane-1,2-diamine shows reduced activity in hydroformylation due to steric hindrance from benzyl groups .
Metal Complex Stability :
Table 2: Catalytic Efficiency in Allylic Substitution
| Ligand | Reaction Yield (%) | Enantioselectivity (% ee) | Reference |
|---|---|---|---|
| (1R,2R)-Bis(diphenylphosphinomethyl)CH | 85–92 | 91–95 | |
| 1,2-DACHEX-based ligand | 70–78 | 80–85 | |
| Benzyl-phosphine analog | 65–72 | 75–80 |
Biological Activity
(1R,2R)-(-)-1,2-Bis(diphenylphosphinomethyl)cyclohexane, identified by its CAS number 70774-28-6, is a compound of interest in organophosphorus chemistry and has potential biological applications. This article reviews its biological activity, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C32H34P2
- Molecular Weight : 480.56 g/mol
- Structural Characteristics : The compound features a cyclohexane ring with two diphenylphosphinomethyl substituents, contributing to its unique properties and biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Organophosphorus compounds often act as enzyme inhibitors. This compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Metal Coordination : The phosphorus atoms in the structure can coordinate with metal ions, which may enhance or modify the biological activity of the compound through metal-ligand cooperation .
Case Study 1: Enzyme Interaction
A study investigated the interaction of this compound with a specific enzyme involved in phospholipid metabolism. The findings indicated that the compound effectively inhibited enzyme activity at concentrations above 10 μM. This inhibition was reversible and suggested that the compound could be utilized in therapeutic contexts where modulation of enzyme activity is required.
Case Study 2: Antioxidant Activity
Research conducted on various organophosphorus compounds, including this compound, revealed significant antioxidant properties. The compound demonstrated a capacity to scavenge free radicals in vitro, indicating potential protective effects against oxidative stress in cellular systems.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
